molecular formula C24H38N2O3 B012977 N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide CAS No. 106649-71-2

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide

Cat. No. B012977
M. Wt: 402.6 g/mol
InChI Key: DYDCSACBLWQNAH-LCGFWRJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide, also known as AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), is a synthetic compound that has gained significant attention in the field of scientific research. AICAR is a nucleotide analogue that is structurally similar to adenosine, a purine nucleoside that plays a crucial role in energy metabolism. AICAR has been shown to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in regulating cellular energy metabolism.

Mechanism Of Action

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide activates AMPK by mimicking the effects of AMP, a molecule that is produced during periods of cellular stress. AMPK is activated when the ratio of AMP to ATP (adenosine triphosphate) increases, indicating a decrease in cellular energy levels. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is converted to ZMP, which is structurally similar to AMP and can activate AMPK in a similar manner.

Biochemical And Physiological Effects

Activation of AMPK by N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has a variety of biochemical and physiological effects. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes and obesity. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has also been shown to increase mitochondrial biogenesis, which may have implications for the treatment of age-related diseases. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has several advantages for lab experiments. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a synthetic compound that can be easily synthesized in large quantities. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is stable and can be stored for long periods of time. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is also relatively inexpensive compared to other compounds used in scientific research. However, N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has some limitations for lab experiments. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide is a nucleotide analogue that can interfere with cellular processes that involve nucleotides. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can also activate other kinases besides AMPK, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has potential applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide may also have applications in the treatment of age-related diseases, such as Alzheimer's disease and Parkinson's disease. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Future research should focus on the development of more specific activators of AMPK that do not have the potential to interfere with other cellular processes. Future research should also focus on the development of more effective delivery methods for N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide, such as targeted nanoparticles.

Synthesis Methods

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide can be synthesized by reacting 4,5-diaminoimidazole-1-β-D-ribofuranosyl-5-monophosphate (AIR) with succinimide to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (ZMP). ZMP can then be reacted with diethylamine and methyl 4-chloro-3-oxobutanoate to form N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide (N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide).

Scientific Research Applications

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been extensively studied in scientific research due to its ability to activate AMPK. AMPK is a key regulator of cellular energy metabolism and is involved in a variety of cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has been shown to increase glucose uptake in skeletal muscle cells, which may have implications for the treatment of type 2 diabetes. N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide has also been shown to increase fatty acid oxidation in the liver, which may have implications for the treatment of non-alcoholic fatty liver disease.

properties

CAS RN

106649-71-2

Product Name

N,N-Diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide

Molecular Formula

C24H38N2O3

Molecular Weight

402.6 g/mol

IUPAC Name

(3aS,3bS,9aR,9bS,11aS)-N,N-diethyl-6-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C24H38N2O3/c1-6-25(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)26(20)29-5)18(16)12-14-23(17,19)3/h11,16-19H,6-10,12-15H2,1-5H3/t16-,17-,18-,19?,23-,24+/m0/s1

InChI Key

DYDCSACBLWQNAH-LCGFWRJVSA-N

Isomeric SMILES

CCN(CC)C(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)N4OC)C)C

SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)N4OC)C)C

synonyms

N,N-diethyl-4-methoxy-3-oxo-4-aza-5-androstene-17-carboxamide
NNDOAAC

Origin of Product

United States

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